

Measuring PHGDH Activity with BI-4924: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-4924

Cat. No.: B8106016

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the activity of phosphoglycerate dehydrogenase (PHGDH) using the potent and selective inhibitor, **BI-4924**. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for cancer cell proliferation and survival.^{[1][2][3][4][5]} **BI-4924** is a highly potent, NADH/NAD⁺-competitive inhibitor of PHGDH, making it an invaluable tool for studying the enzyme's function and for drug discovery efforts. For cellular applications, the cell-permeable prodrug BI-4916 is recommended, which is intracellularly converted to the active inhibitor **BI-4924**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-4924** and its prodrug, BI-4916.

Table 1: In Vitro and Cellular Activity of **BI-4924**

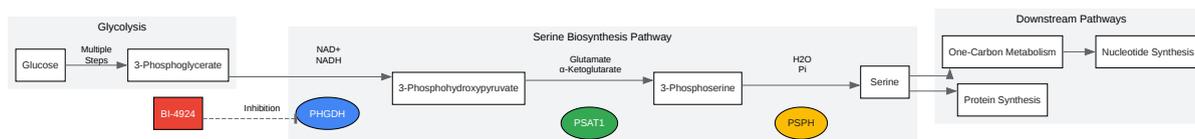
Parameter	Value	Notes
Enzymatic IC50	3 nM	Against recombinant human PHGDH in an NADH/NAD+-competitive assay.
Cellular Serine Biosynthesis IC50	2,200 nM (2.2 μM)	Measured after 72 hours of treatment in cellular assays.
Surface Plasmon Resonance (SPR) Kd	26 nM	Binding affinity to PHGDH.

Table 2: Physicochemical and Pharmacokinetic Properties of **BI-4924**

Parameter	Value
Molecular Weight (Free Base)	499.4 Da
Solubility (pH 7)	59 μg/mL
Caco-2 Permeability (A-B) @ pH 7.4	0.21 x 10 ⁻⁶ cm/s
Plasma Protein Binding (Mouse)	99.6%
Microsomal Stability (Human/Mouse/Rat)	<24% QH
Hepatocyte Stability (Mouse)	32% QH

Signaling Pathway

PHGDH is the initial and rate-limiting enzyme in the serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of serine and other downstream metabolites essential for cell proliferation.



[Click to download full resolution via product page](#)

Caption: Serine biosynthesis pathway and the inhibitory action of **BI-4924** on PHGDH.

Experimental Protocols

In Vitro PHGDH Enzymatic Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and determine the IC₅₀ of inhibitors like **BI-4924**. The assay monitors the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin by diaphorase.

Materials:

- Recombinant human PHGDH enzyme
- **BI-4924**
- 3-Phosphoglycerate (3-PG), sodium salt
- β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)
- Hydrazine sulfate
- Resazurin sodium salt
- Diaphorase

- Tris-HCl
- EDTA
- DMSO
- 96-well black plates

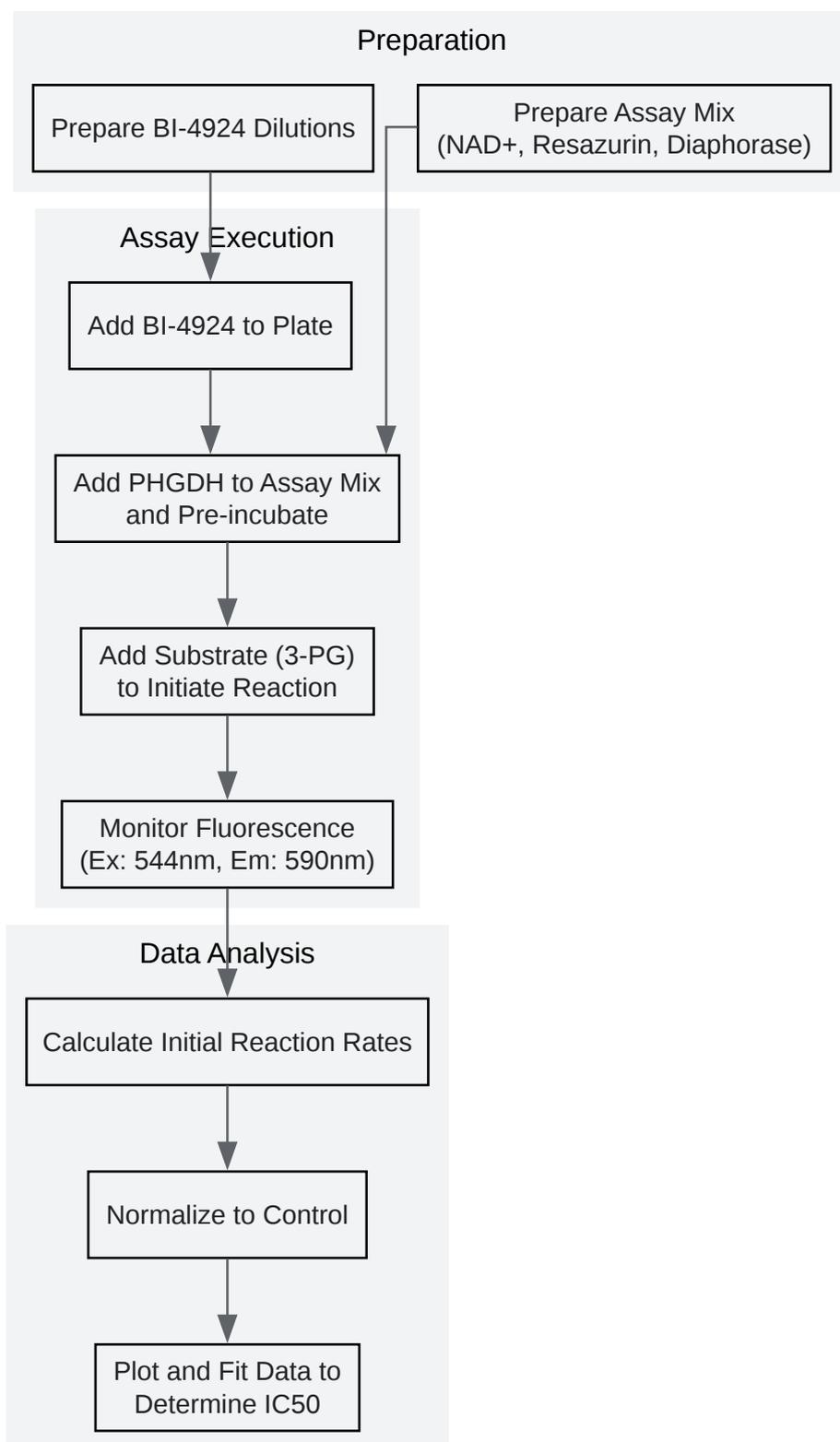
Reaction Buffer:

- 30 mM Tris-HCl, pH 8.0
- 1 mM EDTA

Assay Procedure:

- Prepare Reagent Solutions:
 - Prepare a stock solution of **BI-4924** in DMSO. Serially dilute the stock solution to create a range of concentrations for IC50 determination.
 - Prepare stock solutions of 3-PG, NAD⁺, hydrazine sulfate, resazurin, and diaphorase in the reaction buffer.
- Assay Mix Preparation:
 - Prepare an assay mix containing:
 - 30 mM Tris-HCl, pH 8.0
 - 1 mM EDTA
 - 20 μM NAD⁺
 - 1 mM hydrazine sulfate
 - 0.1 mM resazurin
 - 0.0001 units of diaphorase per 100 μL reaction volume

- Inhibitor and Enzyme Incubation:
 - Add 1 μ L of **BI-4924** dilutions (or DMSO for control) to the wells of a 96-well plate.
 - Add recombinant PHGDH to the assay mix and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
- Initiate the Reaction:
 - Start the enzymatic reaction by adding the substrate, 0.1 mM 3-PG, to each well.
- Fluorescence Measurement:
 - Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a plate reader.
 - Record measurements every 1-2 minutes for 30-60 minutes.
- Data Analysis:
 - Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
 - Normalize the rates to the DMSO control.
 - Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro PHGDH enzymatic activity assay.

Cellular Serine Synthesis Assay using ^{13}C -Glucose Tracing

This protocol outlines a method to measure the effect of BI-4916 (the prodrug of **BI-4924**) on de novo serine synthesis in cultured cells by tracing the incorporation of ^{13}C -labeled glucose into serine.

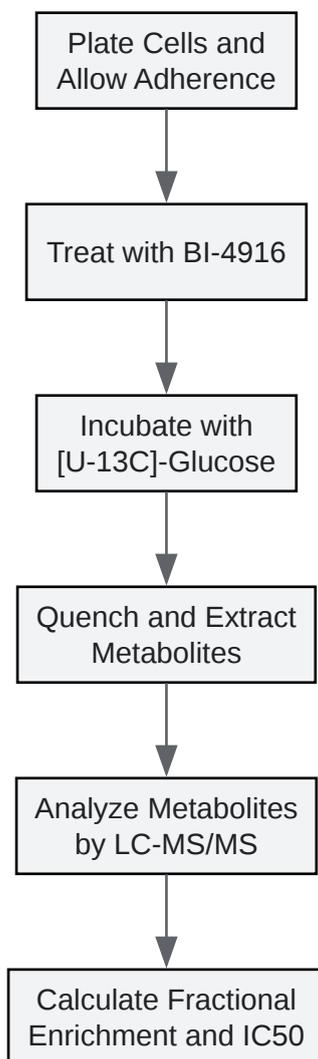
Materials:

- PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
- Complete cell culture medium
- [U- ^{13}C]-glucose
- BI-4916
- Methanol, water, chloroform (for metabolite extraction)
- LC-MS/MS system

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.
 - Treat the cells with varying concentrations of BI-4916 (or DMSO as a vehicle control) for a specified duration (e.g., 24-72 hours).
- Isotope Labeling:
 - Replace the culture medium with a medium containing [U- ^{13}C]-glucose and the corresponding concentrations of BI-4916.
 - Incubate for a defined period (e.g., 8-24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.

- Metabolite Extraction:
 - Aspirate the medium and wash the cells with ice-cold saline.
 - Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water).
 - Scrape the cells and collect the cell lysate.
 - Perform a liquid-liquid extraction (e.g., by adding chloroform and water) to separate polar metabolites.
- LC-MS/MS Analysis:
 - Analyze the polar metabolite fraction using an LC-MS/MS system.
 - Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3) to determine the fraction of serine derived from the labeled glucose.
- Data Analysis:
 - Calculate the fractional enrichment of ^{13}C in serine for each condition.
 - Normalize the fractional enrichment to the vehicle control.
 - Plot the normalized values against the inhibitor concentration to determine the IC₅₀ for serine synthesis inhibition.



[Click to download full resolution via product page](#)

Caption: Workflow for the cellular serine synthesis assay using stable isotopes.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

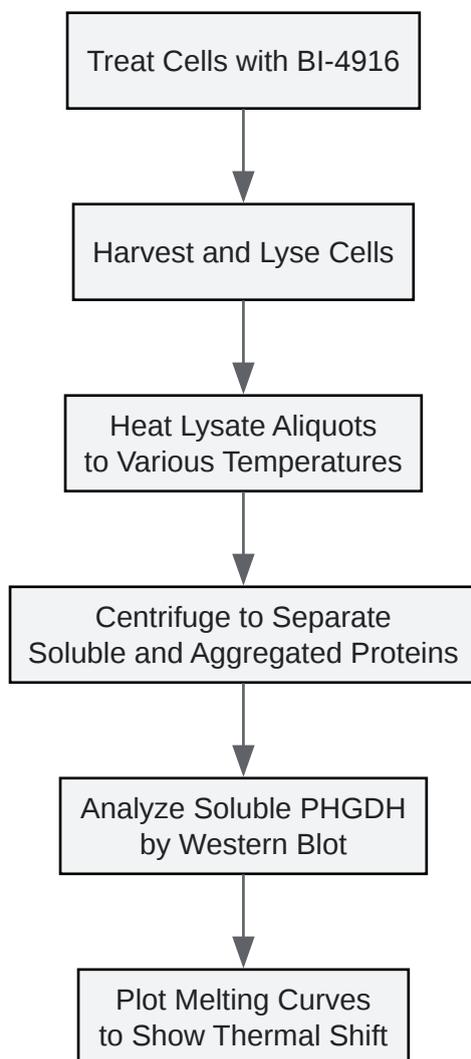
- Cells of interest

- BI-4916
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- Equipment for heating cell lysates (e.g., PCR thermocycler)
- SDS-PAGE and Western blotting reagents
- Anti-PHGDH antibody

Procedure:

- Cell Treatment:
 - Treat cultured cells with BI-4916 at the desired concentration (and a vehicle control) for a sufficient time to allow for cellular uptake and conversion to **BI-4924**.
- Harvest and Lyse Cells:
 - Harvest the cells, wash with PBS, and resuspend in lysis buffer.
 - Lyse the cells (e.g., by freeze-thaw cycles or sonication).
 - Clarify the lysate by centrifugation to remove cell debris.
- Heat Treatment:
 - Aliquot the cell lysate into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
 - Cool the samples on ice.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

- Collect the supernatant containing the soluble protein fraction.
- Protein Analysis:
 - Analyze the amount of soluble PHGDH remaining in the supernatant at each temperature by SDS-PAGE and Western blotting using a specific anti-PHGDH antibody.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the percentage of soluble PHGDH against the temperature for both the treated and control samples to generate melting curves.
 - A shift in the melting curve to a higher temperature in the BI-4916-treated sample indicates target engagement. An isothermal dose-response experiment can also be performed by treating cells with a range of inhibitor concentrations and heating at a single, optimized temperature to determine the concentration required for 50% target engagement (EC50).



[Click to download full resolution via product page](#)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. | Broad Institute [broadinstitute.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring PHGDH Activity with BI-4924: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106016#measuring-phgdh-activity-with-bi-4924]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com